1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.2C2HF3O2/c12-11-3-1-2-10(8-11)9-14-6-4-13-5-7-14;2*3-2(4,5)1(6)7/h1-3,8,13H,4-7,9H2;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFBEMACXFLGIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F7N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) typically involves the reaction of 3-fluorobenzyl chloride with piperazine in the presence of a base, followed by the addition of trifluoroacetic acid to form the bis(trifluoroacetate) salt . The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, or halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate), in anticancer research. For instance, compounds with similar structures have shown moderate to potent activity against various cancer cell lines such as MCF7 and HCT116. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways .
Case Study:
- A study synthesized a series of piperazine-based compounds that demonstrated significant antiproliferative effects against human cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions influenced their efficacy .
Antimicrobial Properties
Piperazine derivatives have also been explored for their antimicrobial activities. The incorporation of a trifluoroacetate group can enhance the compound's interaction with bacterial membranes, potentially increasing its effectiveness against drug-resistant strains. Research indicates that similar compounds exhibit low toxicity while maintaining strong antibacterial properties .
Case Study:
- In one study, piperazine derivatives were tested against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL .
Neuropharmacological Applications
1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) may also play a role in neuropharmacology. Piperazine derivatives are known to interact with neurotransmitter receptors, which can lead to potential therapeutic effects in treating neurological disorders. The fluorobenzyl moiety may enhance binding affinity to specific receptors involved in mood regulation and cognitive function.
Case Study:
- Research has indicated that certain piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial for the treatment of depression and anxiety disorders .
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) involves its interaction with specific molecular targets and pathways. The piperazine ring and the fluorobenzyl group play crucial roles in its binding to biological targets, influencing its biological activity. The trifluoroacetate groups enhance its solubility and stability, making it a valuable compound in various applications .
Comparison with Similar Compounds
Positional Isomers of Fluorobenzyl Substituents
- This positional difference may alter interactions with biological targets, such as ion channels or enzymes .
- 1-(4-Fluorobenzyl)piperazine derivatives (): The para-fluorine substituent creates a distinct electronic profile, enhancing resonance effects. This derivative has been exploited in tyrosine kinase inhibitors, where the para-fluoro group optimizes hydrophobic interactions with enzyme active sites .
Methoxy vs. Fluoro Substituents
- 1-(3-Methoxybenzyl)piperazine bis(trifluoroacetate) (): The methoxy group is electron-donating, increasing the electron density of the aromatic ring. This contrasts with the electron-withdrawing fluorine in the 3-fluorobenzyl analog, which may reduce nucleophilicity but enhance stability against oxidative metabolism .
- 1-(3-Methoxybenzoyl)piperazine trifluoroacetate (): The benzoyl group (carbonyl-linked) introduces rigidity and planar geometry, differing from the flexible benzyl group. This structural distinction impacts binding modes in receptor-ligand interactions .
Complex Derivatives with Additional Functional Groups
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (): This compound incorporates a hydroxyphenyl-oxoethyl side chain, enabling hydrogen bonding with targets like kinases or G-protein-coupled receptors. The trifluoroacetate salt ensures solubility during biological assays .
Physicochemical Properties
Biological Activity
1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) is a chemical compound with notable potential in medicinal chemistry, particularly due to its structural features that may influence its biological activity. This compound is characterized by a piperazine ring substituted with a 3-fluorobenzyl group and is typically encountered in its bis(trifluoroacetate) form, which enhances solubility and stability. Despite its promising structure, the specific biological activity of this compound has not been extensively documented, necessitating a review of related compounds and their effects.
- Molecular Formula : C₁₁H₁₅F₂N₂O₄
- CAS Number : 873433-04-6
- Structure : The compound features a piperazine ring, which is known for its diverse biological activities, and the trifluoroacetate moieties that enhance solubility.
The interactions of piperazine derivatives with neurotransmitter receptors have been documented, indicating that they may act as:
- Serotonin Receptor Modulators : Compounds with similar structures have shown potential as selective serotonin reuptake inhibitors (SSRIs).
- Dopamine Receptor Antagonists : Some derivatives have been explored for their antagonistic effects on dopamine receptors, which may have implications for treating psychiatric disorders.
Comparative Analysis with Related Compounds
A comparison of structurally similar compounds reveals varying degrees of biological activity. Below is a summary table highlighting key features and biological activities:
| Compound Name | CAS Number | Key Features | Notable Biological Activity |
|---|---|---|---|
| 1-(4-Fluorobenzyl)piperazine | 55513-19-4 | Similar structure; different substitution pattern | Potential SSRI activity |
| 1-(3-Methylbenzyl)piperazine | 873433-04-6 | Variation in substituent; potential different effects | Antidepressant-like effects |
| 1-(4-Chlorobenzyl)piperazine | 55513-20-7 | Chlorine substitution; may exhibit different properties | Antipsychotic properties |
This table illustrates the diversity in biological activity among piperazine derivatives, suggesting that the fluorinated substituent in 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) could enhance lipophilicity and receptor binding affinity.
Case Studies and Research Findings
While specific case studies on 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate) are sparse, research into related compounds provides insights into potential applications:
- CNS Effects : Studies on piperazine derivatives indicate potential for treating anxiety and depression through modulation of serotonin pathways.
- Antitumor Activity : Certain piperazine compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications to the piperazine structure could yield antitumor agents.
Example Study: Piperazine Derivatives as Antidepressants
A study evaluating various piperazine derivatives found that modifications at the benzyl position significantly impacted their efficacy as antidepressants. The study utilized an MTT assay to determine cell viability, revealing that some derivatives exhibited IC₅₀ values below 10 µM against neuronal cell lines, indicating potent antidepressant-like activity.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(3-Fluorobenzyl)piperazine bis(trifluoroacetate)?
The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, 1-(2-fluorobenzyl)piperazine derivatives are synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K₂CO₃ as a base, followed by click chemistry with azides using CuSO₄·5H₂O and sodium ascorbate as catalysts . Trifluoroacetate salt formation typically involves acidification with trifluoroacetic acid (TFA) in ethanol, followed by crystallization. Purity is validated by HPLC (≥98%) and structural confirmation via ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : Confirms substituent positions and proton environments (e.g., aromatic protons at δ 7.0–8.4 ppm and piperazine CH₂ groups at δ 2.5–3.8 ppm) .
- LCMS : Validates molecular weight (e.g., m/z 397.1685 for triazole derivatives) and detects impurities .
- X-ray Crystallography : Resolves crystal packing and counterion interactions, such as N–H⋯O hydrogen bonds between piperazine and trifluoroacetate .
Q. How is the compound purified post-synthesis?
Purification involves silica gel chromatography (e.g., ethyl acetate/hexane, 1:8) or crystallization from ethanol/water mixtures. For salts, slow evaporation at room temperature yields X-ray-quality crystals .
Advanced Research Questions
Q. How do structural modifications influence biological activity in kinase inhibition studies?
Substituents on the benzyl or piperazine group significantly alter target affinity. For example:
- Electron-withdrawing groups (e.g., -Br, -NO₂) enhance interactions with kinase active sites, as seen in 4-(4-fluorobenzyl)piperazin-1-ylmethanone (IC₅₀: 60 nM for tyrosine kinases) .
- Hydrophobic triazole moieties improve membrane permeability, as demonstrated in anticancer assays against MCF-7 cells (IC₅₀: 12 µM) .
SAR studies recommend microwave-assisted synthesis (50°C, 200 W) for rapid coupling of benzoyl chlorides to piperazine .
Q. What strategies are employed to study metabolic stability and degradation pathways?
- In vitro microsomal assays : Liver microsomes from model organisms (e.g., Wistar rats) identify oxidative metabolites like 4,4'-difluorobenzophenone via HPLC-MS .
- Forced degradation studies : Acidic/basic hydrolysis (e.g., HCl/Zn) or thermal stress (100°C) followed by RP-HPLC with microemulsion mobile phases detects degradants like bis(4-fluorophenyl)methanol .
Q. How does the trifluoroacetate counterion impact physicochemical properties?
- Solubility : Trifluoroacetate increases aqueous solubility (e.g., >50 mg/mL in PBS) but may interfere in bioassays due to non-specific protein binding .
- Crystal Packing : The counterion participates in O–H⋯F and N–H⋯O interactions, stabilizing the lattice and influencing melting points (e.g., 161–170°C) .
Q. Can computational methods predict target binding modes for this compound?
Molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (PDB: 1T46) identifies key interactions:
- Piperazine NH forms hydrogen bonds with Asp831 in the DFG motif.
- Fluorobenzyl group occupies hydrophobic pockets, as shown in triazole derivatives with ΔG = -9.2 kcal/mol .
Data Contradictions and Resolutions
Q. Discrepancies in reported biological activities of similar piperazine derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
